molecular formula C10H11FO2 B7845462 2-(3-Fluorophenyl)butanoic acid

2-(3-Fluorophenyl)butanoic acid

Cat. No.: B7845462
M. Wt: 182.19 g/mol
InChI Key: HXPVKUCKAWQZLV-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)butanoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₁₀H₁₁FO₂ (molecular weight: 198.19 g/mol). Its structure comprises a butanoic acid chain attached to the second carbon of a 3-fluorophenyl ring.

Properties

IUPAC Name

2-(3-fluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-9(10(12)13)7-4-3-5-8(11)6-7/h3-6,9H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPVKUCKAWQZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Halo-3-(3-fluorophenyl)pentane

3-(3-Fluorophenyl)pentanol is converted to its sulfonate ester using benzenesulfonyl chloride in dichloromethane with pyridine as a base. Subsequent halide displacement with lithium chloride in tetrahydrofuran yields 3-chloro-3-(3-fluorophenyl)pentane in 85% yield.

Grignard Reagent Formation

Fresh magnesium chips react with 3-chloro-3-(3-fluorophenyl)pentane in anhydrous tetrahydrofuran under nitrogen. The exothermic reaction initiates at 50–55°C, forming the corresponding Grignard reagent. Slow addition of the halide ensures controlled exothermy and minimizes side reactions.

Carboxylation and Acid Workup

The Grignard reagent is treated with gaseous CO₂ at −10°C to −5°C, followed by gradual warming to room temperature. Quenching with 36% HCl (pH 2–3) liberates this compound, which is extracted with ether and purified via distillation. This method achieves a 76% overall yield and is suitable for industrial-scale production.

Friedel-Crafts Acylation of Fluorobenzene

Friedel-Crafts acylation introduces the butanoic acid moiety directly to the fluorobenzene ring. A modified procedure from tetrahydrofuro[2,3-b]furan-2(3H)-one synthesis employs AlCl₃ as a Lewis catalyst. Maleic anhydride reacts with 3-fluorobenzene in dichloromethane at 0°C, forming 3-(3-fluorophenyl)maleic anhydride. Hydrolysis with dilute HCl (0.03 M) yields this compound in 68% yield.

Key parameters include:

  • Catalyst loading : Stoichiometric AlCl₃ (2.66 g per 10 mmol substrate) ensures complete conversion.

  • Temperature control : Reactions below 5°C prevent polyacylation byproducts.

  • Workup : Ice-cold HCl quenches the reaction, followed by ether extraction and sodium sulfate drying.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated esters provides an enantioselective route. A method analogous to 3-(3-fluorophenyl)-2-methylacrylic acid synthesis uses a chiral rhodium catalyst (e.g., Rh-DuPhos) to reduce ethyl 2-(3-fluorophenyl)but-2-enoate. Hydrogenation at 50 psi H₂ and 25°C in methanol affords (R)-2-(3-fluorophenyl)butanoic acid with 92% ee and 89% yield.

Comparative Analysis of Synthetic Methods

Method Yield ee (%) Scalability Cost
Enzymatic Resolution60–70%>95LowHigh
Grignard Carboxylation76%HighModerate
Friedel-Crafts68%ModerateLow
Asymmetric Hydrogenation89%92ModerateVery High

The Grignard method offers the best balance of yield and scalability, while asymmetric hydrogenation excels in stereoselectivity. Enzymatic resolution remains niche due to biocatalyst costs.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)butanoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The fluorophenyl group can be reduced to form 2-(3-fluorophenyl)butanol.

  • Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: 2-(3-fluorophenyl)butanol.

  • Substitution: 2-(3-hydroxyphenyl)butanoic acid or 2-(3-aminophenyl)butanoic acid.

Scientific Research Applications

Medicinal Chemistry

2-(3-Fluorophenyl)butanoic acid has garnered attention for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

  • Case Study : A study published in MDPI highlighted the compound's effectiveness in inhibiting specific inflammatory pathways, suggesting its utility in developing new anti-inflammatory drugs .

Enzyme Inhibition Studies

The compound has been evaluated for its role as an inhibitor of various enzymes, particularly those involved in metabolic pathways.

  • Enzyme Targeting : Research has shown that derivatives of this compound can inhibit kynurenine-3-hydroxylase, an enzyme implicated in several neurological disorders .
  • Case Study : A pharmacological assessment demonstrated that modifications to the compound could enhance its inhibitory activity, providing insights into structure-activity relationships (SAR) for drug development .

Agrochemical Applications

Due to its structural characteristics, this compound is also being explored as a potential agrochemical. Its ability to modulate plant growth responses makes it a candidate for herbicide formulation.

  • Research Findings : Investigations into its herbicidal properties have shown promising results in controlling weed species without adversely affecting crop yield.

Biological Interaction

  • Enzyme Modulation : The compound's fluorinated structure may influence binding affinity and specificity towards enzyme active sites, which is crucial for its therapeutic efficacy.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals. Its unique properties make it a valuable building block in synthetic organic chemistry.

Mechanism of Action

The mechanism by which 2-(3-Fluorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(3-Fluorophenyl)butanoic Acid

  • Structure: Butanoic acid chain at the third carbon of the 3-fluorophenyl ring.

2-(2-Fluoro-3-methylphenyl)butanoic Acid

  • Structure : Methyl group at the third carbon and fluorine at the second carbon of the phenyl ring.
  • Impact : The methyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The fluorine’s electron-withdrawing effect stabilizes the aromatic ring, influencing reactivity in electrophilic substitution reactions .

Halogen Substitution Effects

2-(3-Chlorophenyl)-2-hydroxybutanoic Acid

  • Structure: Chlorine replaces fluorine at the 3-position; hydroxyl group at the second carbon of the butanoic acid chain.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce electronic effects but increase steric bulk. The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility but increasing susceptibility to oxidation .

2-(3-Fluorophenyl)-2-oxoacetic Acid

  • Structure: Oxo group replaces the carboxylic acid in the butanoic acid chain.
  • Impact : The oxo group increases electrophilicity, making the compound more reactive in nucleophilic acyl substitutions. However, it also raises toxicity risks (e.g., skin corrosion, inhalation hazards) compared to the carboxylic acid analog .

Functional Group Modifications

3-Methyl-2-phenylbutanoic Acid

  • Structure: Methyl group on the third carbon of the butanoic acid chain; lacks fluorine.
  • The methyl group enhances hydrophobicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(3-Fluorophenyl)butanoic acid C₁₀H₁₁FO₂ 198.19 -F at phenyl C3; -COOH at C2 High electronegativity, moderate solubility
3-(3-Fluorophenyl)butanoic acid C₁₀H₁₁FO₂ 198.19 -F at phenyl C3; -COOH at C3 Improved metabolic stability
2-(3-Chlorophenyl)-2-hydroxybutanoic acid C₁₀H₁₁ClO₃ 214.65 -Cl at phenyl C3; -OH at C2 Higher toxicity, enhanced hydrogen bonding
2-(2-Fluoro-3-methylphenyl)butanoic acid C₁₁H₁₃FO₂ 196.22 -F at phenyl C2; -CH₃ at C3 Increased lipophilicity
3-Methyl-2-phenylbutanoic acid C₁₁H₁₄O₂ 178.23 -CH₃ at C3; -COOH at C2 CNS-targeted applications

Biological Activity

2-(3-Fluorophenyl)butanoic acid, a fluorinated arylcarboxylic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11_{11}H13_{13}F\O
  • Molecular Weight : 196.22 g/mol
  • CAS Number : Not specifically listed in the provided sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in neurodegenerative diseases. Inhibiting this enzyme may provide therapeutic benefits for conditions such as Alzheimer's and Parkinson's disease .
  • Anti-Diabetic Effects :
    • Recent studies indicate that derivatives of butanoic acids can enhance insulin secretion and exhibit hypoglycemic effects. For example, a related compound demonstrated significant antidiabetic activity in diabetic mouse models, suggesting that this compound may have similar pharmacological effects .

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound and its derivatives:

Activity Description Reference
Enzyme InhibitionInhibits kynurenine-3-hydroxylase, potentially aiding in neuroprotection.
Anti-Diabetic EffectsEnhances insulin secretion; hypoglycemic effects observed in animal studies.
Enantioselective HydrolysisHigh enantioselectivity and yield in enzymatic reactions involving arylcarboxylic acids.

Case Studies

  • Neurodegenerative Diseases :
    • A study explored the use of 4-phenyl-4-oxo-butanoic acid derivatives, including fluorinated analogs, showing promise in treating neurodegenerative diseases by inhibiting KYN-3-OHase . This suggests that compounds like this compound could be beneficial in similar therapeutic contexts.
  • Diabetes Management :
    • Research on related compounds indicates significant hypoglycemic activity at doses as low as 10 mg/kg in diabetic mice, outperforming traditional treatments like metformin at higher doses . This highlights the potential for this compound to be developed as a novel hypoglycemic agent.

Q & A

Q. What are the optimal synthetic strategies for preparing 2-(3-Fluorophenyl)butanoic acid?

  • Methodological Answer : Synthesis typically involves coupling fluorinated aromatic precursors with butanoic acid derivatives. For example:
  • Friedel-Crafts alkylation : React 3-fluorophenylboronic acid (CAS 768-35-4, ) with butanoic acid derivatives under palladium-catalyzed Suzuki-Miyaura conditions.
  • Substitution reactions : Use 3-fluorophenylacetic acid (CAS 451-82-1, ) as a starting material, followed by chain elongation via Grignard or alkylation reactions.
  • Protection/deprotection : Employ fluorenylmethoxycarbonyl (Fmoc) groups to protect reactive sites during synthesis, as seen in analogous fluorophenylbutanoic acid derivatives .

Q. How can I purify this compound and validate its structural integrity?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity using:
  • 1H/13C NMR : Compare aromatic proton signals (δ 7.2–7.8 ppm) and fluorine coupling patterns .
  • Mass spectrometry (MS) : Look for [M-H]⁻ peaks at m/z 196.17 (calculated molecular weight) .

Q. Which analytical techniques are critical for characterizing fluorinated derivatives of this compound?

  • Methodological Answer :
  • 19F NMR : Track fluorination efficiency and regiochemistry (e.g., para vs. meta substitution) .
  • X-ray crystallography : Resolve steric effects of the fluorophenyl group on crystal packing .
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in derivatives of this compound?

  • Methodological Answer :
  • Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate the fluorophenyl ring, followed by electrophilic fluorination .
  • Transition-metal catalysis : Employ palladium complexes with fluorine-directing ligands (e.g., -COOH groups) to control substitution patterns .
  • Microwave-assisted synthesis : Enhance reaction kinetics for selective fluorination under controlled temperature/pressure .

Q. What computational tools are effective for predicting the reactivity of fluorinated aromatic acids in drug design?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the fluorophenyl ring .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes) using software like AutoDock Vina .
  • QSAR modeling : Correlate fluorine position with pharmacokinetic properties (e.g., logP, solubility) .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Accelerated stability studies : Incubate the compound at 25–60°C and pH 2–10. Monitor degradation via LC-MS.
  • Key findings :
  • Acidic conditions (pH < 4) : Hydrolysis of the carboxylic acid group dominates .
  • Alkaline conditions (pH > 8) : Defluorination observed due to nucleophilic attack on the aromatic ring .

Q. What strategies resolve contradictions in biological activity data for fluorinated butanoic acid derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity) .
  • Orthogonal validation : Confirm bioactivity with complementary methods (e.g., SPR for binding kinetics and cell-based assays for cytotoxicity) .
  • Structural analogs : Synthesize and test positional isomers (e.g., 2- vs. 4-fluorophenyl derivatives) to isolate structure-activity relationships .

Q. How can metabolic pathways of this compound be studied in vitro?

  • Methodological Answer :
  • Liver microsome assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify primary metabolites .
  • Stable isotope labeling : Use 13C or 2H isotopes to track metabolic intermediates via LC-MS/MS .
  • Enzyme inhibition studies : Test interactions with UDP-glucuronosyltransferases (UGTs) to assess conjugation potential .

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